LSD1 Enzyme Inhibition: Comparative Potency vs. MAO-A and MAO-B Off-Targets
3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid demonstrates potent inhibition of lysine-specific demethylase 1 (LSD1) with an IC₅₀ of 100 nM under standard assay conditions [1]. In contrast, the compound exhibits substantially weaker inhibition of related flavin-dependent amine oxidases MAO-A (IC₅₀ = 36,000 nM) and MAO-B (IC₅₀ = 100,000 nM) [1]. This represents a 360-fold selectivity window for LSD1 over MAO-A and a 1,000-fold window over MAO-B [1]. While no direct head-to-head comparison data with other 2-oxoimidazolidin-1-yl benzoic acid analogs is publicly available for this target, this selectivity profile differentiates the compound from less selective LSD1 inhibitors and establishes a baseline for evaluating in-class analogs [2].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) and selectivity profile |
|---|---|
| Target Compound Data | LSD1 IC₅₀ = 100 nM; MAO-A IC₅₀ = 36,000 nM; MAO-B IC₅₀ = 100,000 nM |
| Comparator Or Baseline | MAO-A and MAO-B as off-target controls within the same study |
| Quantified Difference | 360-fold (LSD1 vs. MAO-A); 1,000-fold (LSD1 vs. MAO-B) |
| Conditions | LSD1: 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT, 2°C; MAO-A/B: MAO-Glo assay, pH 7.5, 2°C |
Why This Matters
The documented selectivity window against MAO isoforms informs procurement decisions for epigenetic research programs where avoiding MAO-related off-target effects is critical for data interpretation.
- [1] BindingDB. BDBM256701. Affinity Data for LSD1, MAO-A, and MAO-B. Sourced from US Patent US9487511, Compound 81. Takeda Pharmaceutical. View Source
- [2] US9487511. Takeda Pharmaceutical. Lysine-specific demethylase 1 (LSD1) inhibitors. Granted 2016. View Source
